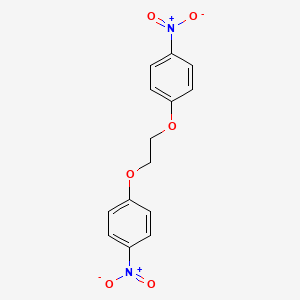

1,2-Bis(4-nitrophenoxy)ethan

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 1,2-Bis(4-nitrophenoxy)ethane, such as 1,2-bis-(o-aminophenoxy)ethane, involves catalytic hydrogenation using Pd/C catalysts. Optimal conditions for this process have been established, resulting in high purity and yield outcomes (Chen Hong-bo, 2011).

Molecular Structure Analysis

The molecular structure of derivatives like 1,2-bis-(2-aminophenoxy)ethane has been examined using crystallography, revealing intermolecular interactions and hydrogen-bonding patterns (M. Rademeyer et al., 2005). Additionally, the structural characteristics of various derivatives, such as conformation and dihedral angles, have been detailed through single crystal X-ray crystallography studies (Muhammad Saif ullah Khan et al., 2011).

Chemical Reactions and Properties

1,2-Bis(4-nitrophenoxy)ethane and its derivatives participate in various chemical reactions. For instance, its brominated derivative, 1,2-bis(2,4,6-tribromophenoxy)ethane, undergoes thermal decomposition, demonstrating specific reaction pathways and products (M. Altarawneh, B. Dlugogorski, 2014).

Physical Properties Analysis

The synthesis and structural characterization of various derivatives of 1,2-Bis(4-nitrophenoxy)ethane have been studied, providing insights into their physical properties such as melting points, solubility, and crystalline structure (H. Yun-chu, 2004).

Wissenschaftliche Forschungsanwendungen

Synthese von Ethylendiamin-Derivaten

1,2-Bis(4-nitrophenoxy)ethan: wird als Vorläufer bei der Synthese von 4,4’-(Ethan-1,2-diyl)dianilin (EDA) verwendet, einer Verbindung mit bedeutenden Anwendungen in der Polymerwissenschaft und Materialtechnik . Die neuartige Synthesemethode unter Verwendung eines Aquarium-Belüfters stellt einen innovativen Ansatz zur Herstellung von EDA dar, das ein kritischer Bestandteil bei der Herstellung bestimmter Kunststoffe und Harze ist.

Katalytische Reduktionsstudien

Die Verbindung dient als Modells Substanz für die Untersuchung katalytischer Reduktionsprozesse. Forscher vergleichen verschiedene Reduktionsmethoden, wie die Verwendung von Hydrazinhydrat oder Wasserstoffgas mit Raney-Nickel, um This compound zu EDA zu konvertieren . Diese Studien sind entscheidend für das Verständnis von Reaktionsmechanismen und die Optimierung industrieller chemischer Prozesse.

Erforschung der biologischen Aktivität

Bibenzyl-Derivate, zu denen This compound strukturell verwandt ist, weisen eine Reihe biologischer Aktivitäten auf. Sie werden auf ihr Potenzial als zytotoxische Mittel, Antimitika und neuroprotektive Mittel untersucht, unter anderem . Diese Verbindung könnte als Ausgangspunkt für die Entwicklung neuer Medikamente dienen, die verschiedene Krankheiten bekämpfen.

Anwendungen in der Elektronikindustrie

In der Elektronikindustrie werden Derivate von This compound auf ihre Nützlichkeit bei der Herstellung von molekularen elektronischen Bauelementen, elektrochromen Polymeren, Szintillationsmaterialien und Flammschutzmitteln untersucht . Die strukturellen Eigenschaften der Verbindung machen sie für diese fortschrittlichen technologischen Anwendungen geeignet.

Entwicklung von Antioxidantien und Antiproliferationsmitteln

Forschungen zeigen, dass Bibenzyl-Verbindungen, die mit This compound verwandt sind, antioxidative und antiproliferative Eigenschaften haben. Diese Eigenschaften sind bei der Entwicklung von Behandlungen für Erkrankungen wie Krebs von Vorteil, bei denen die Kontrolle des Zellwachstums und der Schutz der Zellen vor oxidativem Stress entscheidend sind .

Behandlung neurodegenerativer Erkrankungen

Die neuroprotektiven Wirkungen von Bibenzyl-Derivaten deuten darauf hin, dass This compound bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen wie Parkinson verwendet werden könnte. Sein Potenzial zum Schutz von Netzhautzellen eröffnet auch Wege für die Forschung im Bereich der Augenheilkunde .

Anwendungen in der Kosmetikindustrie

Als Tyrosinase-Inhibitor könnten This compound und seine Derivate in der Kosmetikindustrie für Hautbleichprodukte verwendet werden. Die Fähigkeit der Verbindung, die Enzymaktivität zu hemmen, die zu Pigmentierung führt, ist besonders interessant für die Entwicklung neuer Hautpflegeformulierungen .

Agronomische und pestizide Anwendungen

Bibenzyl-Derivate werden in der Landwirtschaft als Antimykotika und Antiprotozoen eingesetzt. Aufgrund der strukturellen Ähnlichkeit könnte This compound auf seine Wirksamkeit beim Schutz von Pflanzen vor Pilz- und Protozoeninfektionen untersucht werden, was zu sichereren und nachhaltigeren landwirtschaftlichen Praktiken beitragen würde .

Wirkmechanismus

Mode of Action

It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may undergo various chemical reactions to form other compounds.

Biochemical Pathways

As an intermediate in organic synthesis , it may be involved in various chemical reactions, potentially affecting multiple biochemical pathways.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to synthesize.

Safety and Hazards

The safety and hazards of “1,2-Bis(4-nitrophenoxy)ethane” have been addressed in several sources . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

The future directions of “1,2-Bis(4-nitrophenoxy)ethane” research could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need for a comprehensive environmental risk assessment for this compound .

Eigenschaften

IUPAC Name |

1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNVEKKAEPFSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932378 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14467-69-7 | |

| Record name | Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014467697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14467-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(4-NITROPHENOXY)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

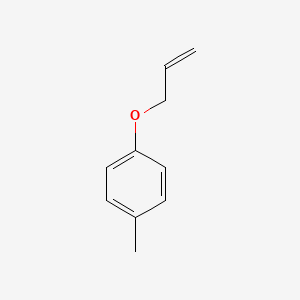

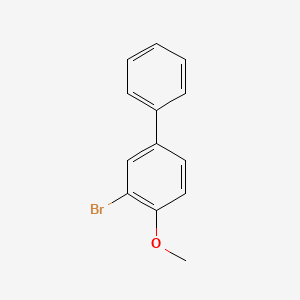

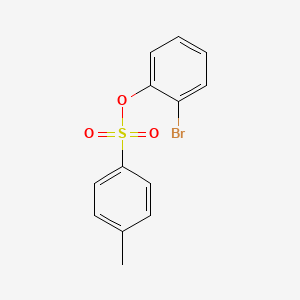

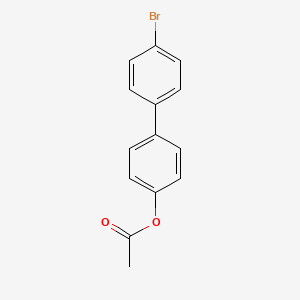

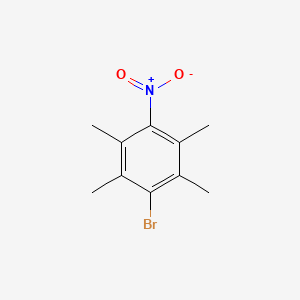

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1,2-bis(4-nitrophenoxy)ethane synthesized and what is its role in polyimide production?

A1: 1,2-bis(4-nitrophenoxy)ethane is synthesized through an aromatic nucleophilic substitution reaction. This involves reacting 1-fluoro-4-nitrobenzene with ethylene glycol []. The resulting dinitro compound is a crucial precursor in polyimide synthesis. It can be chemically or catalytically reduced to its corresponding diamine, 1,2-bis(4-aminophenoxy)ethane. This diamine is then polymerized with dianhydrides, such as 5,5′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-1,3-isobenzofuradione, to yield polyimides [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)